(2,6-Dichloro-4-nitrophenyl)methanol
Description
(2,6-Dichloro-4-nitrophenyl)methanol is a substituted aromatic compound featuring a benzene ring with two chlorine atoms at the 2- and 6-positions, a nitro group at the 4-position, and a hydroxymethyl (-CH₂OH) substituent. The electron-withdrawing nitro and chloro groups likely influence its reactivity, solubility, and stability, as observed in related compounds .
Properties
CAS No. |
88135-17-5 |
|---|---|
Molecular Formula |
C7H5Cl2NO3 |
Molecular Weight |
222.02 g/mol |
IUPAC Name |
(2,6-dichloro-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-2,11H,3H2 |
InChI Key |
RZETUNABIJOOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dichloro-4-nitrophenol
Structure: The phenol derivative replaces the hydroxymethyl group with a hydroxyl (-OH) group. Properties:
- Physical State : Light orange to green crystalline powder .
- Melting Point : 126°C (decomposition) .
- Solubility: Highly soluble in methanol, forming transparent solutions . Applications: Primarily used as a reagent in organic synthesis due to its stability and strong electron-withdrawing substituents. Key Differences: The phenol’s -OH group confers higher acidity compared to the methanol derivative’s -CH₂OH, which may reduce solubility in non-polar solvents.
N-(2,6-Dichloro-4-nitrophenyl)-4-methylbenzenesulfonamide
Structure : Features a sulfonamide (-SO₂NH-) linkage to a toluene group.
Properties :
2-Cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide
Structure: Contains a cyanoacetamide (-NHCOCH₂CN) substituent. Properties:
Azo-Linked Derivatives (e.g., 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol)
Structure: Azo (-N=N-) bridges connecting the dichloronitrophenyl group to ethanolamine. Properties:
- Hazards : Classified as mutagenic (H341) and highly toxic to aquatic life (H400, H410) .
- Applications: Used in dyes (e.g., C.I. Solvent Orange 3) and specialized polymers . Key Differences: The azo group introduces conjugation, enabling visible-light absorption (color) and higher environmental toxicity compared to the methanol derivative.
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